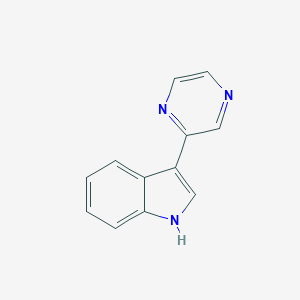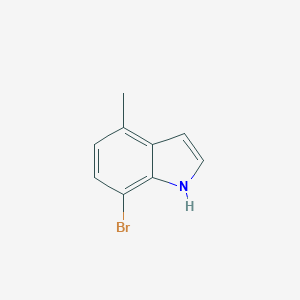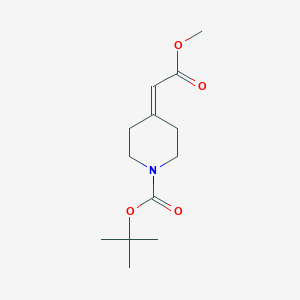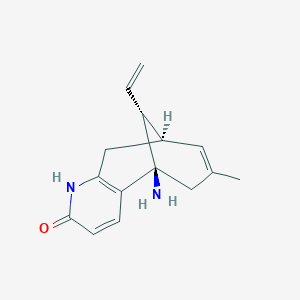
4-(2S)-2-oxiranylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2S)-2-oxiranylbenzonitrile, also known as 2-(4-cyanophenyl)oxirane, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, it can be used as a building block for the synthesis of other compounds with potentially useful properties. In materials science, it has been investigated for its potential use in the development of new materials with unique properties. In medicinal chemistry, it has been studied for its potential as a drug candidate due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is not well understood, but it is believed to interact with biological targets through covalent modification. Specifically, it has been shown to react with cysteine residues in proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile are still being investigated. However, it has been shown to have some cytotoxic activity against cancer cells, indicating its potential as an anticancer agent. It has also been shown to have some antimicrobial activity, suggesting its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is its high yield and purity in the synthesis process. However, one limitation is its potential toxicity, which may require special handling and safety precautions in lab experiments.
Orientations Futures
There are several future directions for the study of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as an antimicrobial agent, and further studies are needed to determine its activity against a broader range of microorganisms. Additionally, the development of new materials based on 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile is an area of ongoing research, and further studies are needed to explore its potential applications in this field.
Méthodes De Synthèse
The synthesis of 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile involves the reaction of 4-cyanobenzaldehyde with ethyl chloroacetate in the presence of triethylamine, followed by the addition of sodium hydride and epichlorohydrin. The resulting product is then purified through column chromatography to obtain 4-(2S)-4-(2S)-2-oxiranylbenzonitrileoxiranylbenzonitrile in high yield and purity.
Propriétés
Numéro CAS |
179694-33-8 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-[(2R)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2/t9-/m0/s1 |
Clé InChI |
WLNIRLBZLAAEAQ-SECBINFHSA-N |
SMILES isomérique |
C1[C@@H](O1)C2=CC=C(C=C2)C#N |
SMILES |
C1C(O1)C2=CC=C(C=C2)C#N |
SMILES canonique |
C1C(O1)C2=CC=C(C=C2)C#N |
Synonymes |
4-(2S)-2-oxiranylbenzonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)



![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)




